![molecular formula C18H16N2O3S B2393192 N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide CAS No. 606944-13-2](/img/structure/B2393192.png)
N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide, also known as PTB, is a sulfonamide-based compound that has gained attention in scientific research due to its potential pharmacological properties. PTB is a synthetic compound that was first synthesized in 2009 by researchers at the University of California, San Diego. Since then, PTB has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide is not fully understood. However, it is believed that N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide acts by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. In addition, N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide has been shown to inhibit the activity of the protein HSP90, which is involved in the folding and stabilization of many oncogenic proteins.
Biochemical and Physiological Effects:
N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide inhibits the growth of cancer cells and induces apoptosis in cancer cells. In addition, N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide has also been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells.
Advantages and Limitations for Lab Experiments
N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide has several advantages for lab experiments. It is a synthetic compound that can be synthesized in large quantities with high purity. This makes it a viable candidate for in vitro and in vivo studies. In addition, N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide has been shown to have potential as a therapeutic agent for the treatment of cancer and other diseases.
However, there are also limitations to using N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide in lab experiments. N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood. In addition, N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide has not been tested extensively for toxicity, and its safety profile is not well established.
Future Directions
There are several future directions for the study of N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide. One potential direction is to further investigate the mechanism of action of N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide. This could involve identifying the specific enzymes and proteins that N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide targets and elucidating the downstream effects of N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide inhibition.
Another potential direction is to study the pharmacokinetic properties of N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide. This could involve testing the bioavailability, distribution, metabolism, and excretion of N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide in vivo. This information could be used to optimize the dosing and administration of N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide for therapeutic use.
Finally, future studies could focus on testing the safety and efficacy of N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide in preclinical and clinical trials. This could involve testing the toxicity, pharmacokinetics, and pharmacodynamics of N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide in animal models and human subjects. If N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide is found to be safe and effective, it could be developed into a novel therapeutic agent for the treatment of cancer and other diseases.
Synthesis Methods
N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide can be synthesized using a multistep process that involves the reaction of pyridine-3-carboxylic acid with o-tolyl chloroformate to form a key intermediate. This intermediate is then reacted with sodium sulfite and sodium hydroxide to form N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide. The synthesis of N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide has been optimized to improve its yield and purity, making it a viable candidate for scientific research.
Scientific Research Applications
N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide has been studied for its potential applications in various fields of scientific research. One of the most promising applications of N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide is in the field of medicinal chemistry. N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide has been shown to have potential as a therapeutic agent for the treatment of cancer, diabetes, and other diseases. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
4-(2-methylphenoxy)-N-pyridin-3-ylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-14-5-2-3-7-18(14)23-16-8-10-17(11-9-16)24(21,22)20-15-6-4-12-19-13-15/h2-13,20H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWQOKMWIYXOBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.